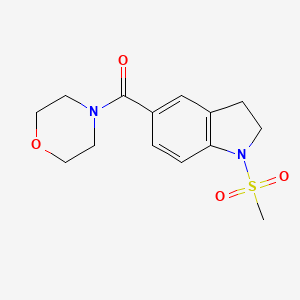
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mécanisme D'action
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline exerts its anticancer effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline promotes the acetylation of histone proteins, leading to the relaxation of chromatin and the activation of gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the death of cancer cells.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to induce a variety of biochemical and physiological effects in cancer cells. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cell proliferation. It also induces apoptosis, leading to the death of cancer cells. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, including p21, p27, Bax, and caspase-3. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its specificity for HDAC inhibition, which allows for the selective activation of certain genes. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. However, a limitation of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline research. One direction is to investigate its potential use in combination therapy with other anticancer agents. Another direction is to explore its potential use in epigenetic therapy for non-cancerous diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline to minimize toxicity to normal cells while maximizing its therapeutic potential.
Méthodes De Synthèse
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride. The resulting compound is then reacted with methylsulfonyl chloride to form 2-(methylsulfonyl)benzaldehyde. Subsequently, 2-(methylsulfonyl)benzaldehyde is reacted with 4-morpholinecarboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to obtain 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline.
Applications De Recherche Scientifique
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and colon cancer. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPHGWJXMQXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)
![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)